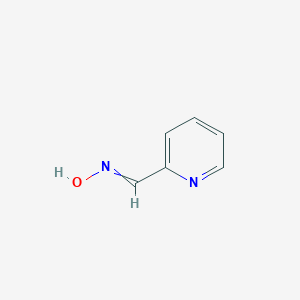

Pyridine-2-aldoxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFJSAGADRTKCI-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | syn-Pyridin-2-aldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-69-8, 1193-96-0 | |

| Record name | Pyridine-2-aldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-2-Pyridinealdoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2-ALDOXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WFO9N5MQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyridine-2-aldoxime: A Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, synthesis, and biochemical significance of Pyridine-2-aldoxime, a critical agent in medicinal chemistry and a valuable building block in organic synthesis.

Chemical Structure and Properties

This compound, also known as 2-pyridinecarboxaldehyde oxime, is a heterocyclic organic compound with the chemical formula C₆H₆N₂O.[1][2] Its structure consists of a pyridine ring substituted at the 2-position with an aldoxime functional group.[1][3] This arrangement imparts a unique combination of physical and chemical properties that are crucial to its various applications, most notably as a reactivator of acetylcholinesterase following organophosphate poisoning.[1][3]

The molecule is a white to off-white or pale pink crystalline solid under standard conditions.[3][4] It is moderately soluble in water and shows good solubility in organic solvents such as ethanol, methanol, and ether.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data represents a consolidation of values from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O | [2] |

| Molar Mass | 122.12 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 110-114 °C | [1][3][4][5][6] |

| Boiling Point | 233.1 ± 13.0 °C at 760 mmHg | [4] |

| pKa | ~8.7 | [1] |

| Water Solubility | 15 g/L (20 °C) | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, ether | [1][3] |

| LogP | 0.7 - 0.83 | [2][4] |

Spectroscopic Data

The structural characterization of this compound is well-supported by various spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons of the pyridine ring and the oxime proton. The chemical shifts are influenced by the electronic environment of the molecule.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The pyridine ring carbons appear in the aromatic region, with the carbon of the C=NOH group showing a distinct chemical shift.[7] The carbon atom at the C2 position, being directly attached to the electronegative nitrogen atom, typically appears at a downfield chemical shift of around 150 ppm.[7] The C3 and C4 carbons of the pyridine ring have chemical shifts of approximately 124 ppm and 136 ppm, respectively.[7]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A notable feature is the O-H stretching vibration of the oxime group.[8][9] The C=N stretching of the oxime and the aromatic C=C and C=N stretching vibrations of the pyridine ring are also prominent.[10]

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3694 | O-H stretching (oxime) | [8] |

| 3079 - 2837 | C-H stretching (aromatic) | [8] |

| 1631 - 1625 | C=N stretching (oxime) | [10] |

| 1525, 1350 | NO₂ stretching (impurity) | [11] |

| 1465 - 1430 | Aromatic ring vibrations | [10] |

1.2.3. Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound reveals a molecular ion peak corresponding to its molar mass. The fragmentation pattern is influenced by the pyridine ring and the aldoxime group, with the ring nitrogen playing a role in the fragmentation process.[2][12]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride.[1][13]

2.1.1. Materials and Reagents

-

2-Pyridinecarboxaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethanol

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous Magnesium Sulfate

-

Bismuth(III) oxide (for solventless approach)[13]

2.1.2. Classical Synthesis Procedure

-

To a solution of 2-pyridinecarboxaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.8 equivalents).[14]

-

Heat the reaction mixture at 60 °C for approximately 75 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).[14]

-

After completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash successively with 1 M HCl and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[14]

2.1.3. Solventless "Green" Synthesis Approach

-

In a mortar, grind a mixture of 2-pyridinecarboxaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol) with a pestle for the required time, monitoring by TLC.[13]

-

Upon completion, add ethyl acetate to the mixture and filter to remove the bismuth(III) oxide.[13]

-

Concentrate the filtrate and add water to precipitate the product.[13]

-

Filter the precipitate and dry under vacuum to obtain pure this compound.[13]

Purification

The crude this compound can be purified by recrystallization.[1][15] A suitable solvent system for recrystallization is aqueous ethanol or benzene.[1] For the classical synthesis, recrystallization from ethyl acetate can also be employed.[14]

Characterization

The identity and purity of the synthesized this compound should be confirmed by:

-

Melting Point Determination: Compare the observed melting point with the literature value (110-114 °C).[1][3][4][5][6] A sharp melting point range indicates high purity.

-

Spectroscopic Analysis: Record and analyze the ¹H NMR, ¹³C NMR, IR, and mass spectra and compare them with the data provided in this guide or in the literature.

Signaling Pathways and Mechanism of Action

The primary and most critical application of this compound is as an antidote for organophosphate poisoning.[1][3] Organophosphates are potent inhibitors of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[16][17]

Mechanism of Acetylcholinesterase Inhibition by Organophosphates

Organophosphates react with a serine residue in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme.[17][18] This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine.[18] The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of muscarinic and nicotinic receptors, causing a range of life-threatening symptoms known as a cholinergic crisis.[16][19]

Mechanism of Acetylcholinesterase Reactivation by this compound

This compound acts as a nucleophile to reactivate the phosphorylated acetylcholinesterase.[20][21] The oxime group of this compound attacks the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue of the enzyme.[20] This leads to the formation of a phosphorylated oxime and the regeneration of the active acetylcholinesterase enzyme.[20][21] The regenerated enzyme can then resume its function of hydrolyzing acetylcholine, thereby alleviating the symptoms of poisoning.[20] The effectiveness of this compound is time-dependent, as the phosphorylated enzyme can undergo a process called "aging," where it becomes resistant to reactivation.[18]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Pyridine 2-aldoxime | C6H6N2O | CID 13395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]

- 4. echemi.com [echemi.com]

- 5. PYRIDINE-2-CARBOXALDOXIME METHIODIDE(94-63-3) 13C NMR [m.chemicalbook.com]

- 6. This compound | CAS#:2110-14-7 | Chemsrc [chemsrc.com]

- 7. testbook.com [testbook.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. ias.ac.in [ias.ac.in]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. US3501486A - Process for the production of 2-pyridine aldoximes - Google Patents [patents.google.com]

- 16. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. What is the mechanism of Pralidoxime Chloride? [synapse.patsnap.com]

- 21. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

Pyridine-2-Aldoxime (2-PAM): A Technical Guide to the Mechanism of Cholinesterase Reactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, exert their primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of life-threatening symptoms. Pyridine-2-aldoxime (pralidoxime or 2-PAM) is a critical medical countermeasure that functions by reactivating OP-inhibited AChE. This technical guide provides an in-depth exploration of the core mechanism of action of 2-PAM, including its chemical interactions, kinetic parameters, and the biochemical pathways involved. Detailed experimental protocols for assessing its efficacy are also provided, alongside quantitative data and visual representations of the key processes to support research and development in this field.

Introduction

The enzyme acetylcholinesterase (AChE) plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions, thereby terminating the nerve impulse.[1] Organophosphorus (OP) agents disrupt this process by covalently binding to the serine residue in the active site of AChE, rendering the enzyme non-functional.[1] This leads to a buildup of ACh and hyperstimulation of muscarinic and nicotinic receptors, causing a toxidrome that can include miosis, salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis, bronchospasm, bradycardia, muscle fasciculations, paralysis, and ultimately, respiratory failure.[2]

The development of oxime reactivators, such as this compound (2-PAM), in the mid-20th century marked a significant advancement in the treatment of OP poisoning.[3] 2-PAM acts as a nucleophilic antidote, specifically targeting the phosphorus-serine bond to restore the enzymatic activity of AChE.[4] This guide delves into the intricate details of this reactivation mechanism.

The Chemical Mechanism of 2-PAM Action

The reactivation of OP-inhibited AChE by 2-PAM is a multi-step process driven by nucleophilic attack.

2.1. Inhibition of Acetylcholinesterase by Organophosphates

Organophosphates act as "suicide inhibitors" of AChE. The phosphorus atom of the OP is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue (Ser203) in the active site of AChE.[5] This results in the formation of a stable, covalent phosphoester bond between the OP and the enzyme, with the concomitant release of a leaving group.[6] This phosphorylated enzyme is catalytically inactive.

2.2. Reactivation by this compound (2-PAM)

The core of 2-PAM's mechanism lies in its oxime moiety (-C=N-OH), which is a potent nucleophile, particularly in its deprotonated oximato form (-C=N-O⁻).[5] The positively charged quaternary nitrogen of the pyridinium ring in 2-PAM is thought to electrostatically guide the molecule into the anionic site of the AChE active center, positioning the oxime group for attack.[7]

The reactivation process can be summarized as follows:

-

Binding: 2-PAM binds to the periphery of the active site of the phosphorylated AChE.

-

Nucleophilic Attack: The oximato group of 2-PAM executes a nucleophilic attack on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue of AChE.[4]

-

Formation of a Phosphorylated Oxime: This attack forms a transient intermediate, leading to the cleavage of the bond between the phosphorus atom and the serine hydroxyl group of the enzyme. A new, more labile, phosphorylated oxime is formed.[6]

-

Enzyme Regeneration: The phosphorylated oxime then dissociates from the active site, leaving behind a regenerated, catalytically active acetylcholinesterase.[5]

2.3. The "Aging" Phenomenon

A critical factor limiting the efficacy of 2-PAM is the process of "aging." This is a time-dependent dealkylation of the phosphorylated AChE, which results in a negatively charged phosphonyl-enzyme conjugate.[2][8] This "aged" enzyme-inhibitor complex is highly resistant to reactivation by oximes.[2] The rate of aging is dependent on the specific organophosphate; for some nerve agents like soman, aging occurs within minutes, rendering 2-PAM ineffective if not administered rapidly.[9]

Signaling Pathway of AChE Inhibition and Reactivation

The following diagram illustrates the key steps in the inhibition of acetylcholinesterase by an organophosphate and its subsequent reactivation by 2-PAM.

Quantitative Data on 2-PAM Reactivation Efficacy

The effectiveness of 2-PAM varies significantly depending on the specific organophosphate inhibitor. The reactivation process is characterized by several kinetic constants:

-

KD (Dissociation Constant): Represents the affinity of the oxime for the phosphorylated enzyme. A lower KD indicates higher affinity.

-

kr (Reactivation Rate Constant): The first-order rate constant for the reactivation of the enzyme once the oxime is bound.

-

kr2 (Second-Order Rate Constant): Calculated as kr/KD, this constant represents the overall reactivation efficacy, taking into account both binding and the rate of reactivation.

The following tables summarize the kinetic parameters for the reactivation of human acetylcholinesterase (hAChE) inhibited by various organophosphates by 2-PAM.

| Organophosphate | KD (µM) | kr (min-1) | kr2 (M-1min-1) | Reference(s) |

| Sarin (GB) | 27.6 | 0.25 | 9,058 | |

| Cyclosarin (GF) | 2.43 | 0.04 | 16,461 | [4] |

| Tabun (GA) | 695 | 0.01 | 14 | |

| VX | 0.54 | 0.06 | 111,111 | [4] |

| Paraoxon | 1100 | 0.011 | 10 |

Note: The values presented are derived from various in vitro studies and may differ based on experimental conditions such as pH, temperature, and enzyme source.

Experimental Protocols

The in vitro efficacy of 2-PAM is most commonly assessed using a modified Ellman's assay. This spectrophotometric method measures the activity of AChE by detecting the product of the hydrolysis of a substrate, acetylthiocholine.

5.1. Principle of the Ellman's Assay for Reactivation

-

Inhibition: A known concentration of AChE is incubated with a specific organophosphate to achieve a high level of inhibition.

-

Reactivation: The inhibited enzyme is then incubated with the reactivating agent (2-PAM) for a defined period.

-

Activity Measurement: The remaining or recovered AChE activity is measured. The substrate, acetylthiocholine, is hydrolyzed by active AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

5.2. Detailed Methodology for In Vitro Reactivation Assay

This protocol is adapted for a 96-well microplate format.

Reagents and Materials:

-

Purified human acetylcholinesterase (hAChE)

-

Organophosphate inhibitor stock solution (e.g., paraoxon in isopropanol)

-

This compound (2-PAM) stock solution in buffer

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetylthiocholine iodide (ATCI) solution (10 mM in buffer)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in buffer)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Enzyme Preparation: Prepare a working solution of hAChE in phosphate buffer.

-

Inhibition Step:

-

In the wells of the microplate, add the hAChE solution.

-

Add the organophosphate inhibitor to achieve >95% inhibition.

-

Incubate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition.

-

Include control wells with enzyme and buffer only (100% activity) and enzyme with inhibitor only (0% reactivation).

-

-

Reactivation Step:

-

To the inhibited enzyme wells, add various concentrations of the 2-PAM solution.

-

Incubate for a specific time course (e.g., 10, 20, 30 minutes) at 37°C.

-

-

Measurement of Reactivated Enzyme Activity:

-

To all wells, add the DTNB solution.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of reactivation is calculated using the following formula: % Reactivation = [(Ratereactivated - Rateinhibited) / (Rateuninhibited - Rateinhibited)] x 100

-

To determine the kinetic constants (KD and kr), the observed reactivation rate constants (kobs) at different 2-PAM concentrations are plotted against the 2-PAM concentration. The data are then fitted to the Michaelis-Menten equation for reactivation: kobs = kr * [Oxime] / (KD + [Oxime])

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the reactivation potential of 2-PAM in vitro.

Limitations and Future Directions

Despite its critical role, 2-PAM has limitations. Its quaternary ammonium structure hinders its ability to cross the blood-brain barrier (BBB), making it largely ineffective against centrally-acting organophosphates that inhibit AChE in the central nervous system. This has spurred research into the development of novel oxime reactivators with improved BBB penetration and a broader spectrum of activity against different OPs. Strategies include the development of pro-drugs of 2-PAM (e.g., pro-2-PAM) that are more lipophilic and can be metabolized to the active form within the brain.

Conclusion

This compound is an indispensable antidote for organophosphate poisoning, functioning through a well-defined mechanism of nucleophilic reactivation of inhibited acetylcholinesterase. A thorough understanding of its chemical mechanism, kinetics, and the factors influencing its efficacy, such as the structure of the inhibiting organophosphate and the phenomenon of aging, is paramount for its effective clinical use and for the development of next-generation reactivators. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the treatment of organophosphate poisoning.

References

- 1. Investigation of the reactivation kinetics of a large series of bispyridinium oximes with organophosphate-inhibited human acetylcholinesterase [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reference.medscape.com [reference.medscape.com]

Spectroscopic Profile of Pyridine-2-aldoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pyridine-2-aldoxime (C₆H₆N₂O), a compound of significant interest in medicinal chemistry, particularly as a reactivator of acetylcholinesterase inhibited by organophosphorus compounds.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure

This compound, also known as 2-pyridinecarboxaldehyde oxime, has a molecular weight of 122.12 g/mol .[2][3] Its structure consists of a pyridine ring substituted at the 2-position with an aldoxime functional group.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[4]

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.65 | d | 1H | H6 (Pyridine) |

| ~8.15 | s | 1H | CH=N |

| ~7.75 | t | 1H | H4 (Pyridine) |

| ~7.55 | d | 1H | H3 (Pyridine) |

| ~7.35 | t | 1H | H5 (Pyridine) |

| ~12.0 | br s | 1H | N-OH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~151.1 | C2 (Pyridine) |

| ~150.0 | CH=N |

| ~149.0 | C6 (Pyridine) |

| ~136.0 | C4 (Pyridine) |

| ~123.3 | C5 (Pyridine) |

| ~121.8 | C3 (Pyridine) |

Note: Assignments are based on typical chemical shifts for similar structures.[5]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[6] The choice of solvent can affect the chemical shifts.

-

Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[4]

-

Instrumentation: The spectra are recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[7]

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8] Techniques such as DEPT can be used to aid in the assignment of carbon signals.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[9][10]

IR Spectral Data

The key IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Broad | O-H stretch (oxime) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1640 | Strong | C=N stretch (pyridine ring) |

| ~1590 | Strong | C=N stretch (oxime) |

| ~1470, ~1430 | Medium | C=C stretch (aromatic) |

| ~1000 | Strong | N-O stretch |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[11]

Experimental Protocol for IR Spectroscopy

A typical protocol for obtaining an IR spectrum of solid this compound is as follows:

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[9] This method requires minimal sample preparation.

-

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[12]

-

Data Acquisition: A background spectrum (of air or the empty sample holder) is first recorded and then automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[13] It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data

The mass spectrum of this compound would be expected to show the following key signals:

| m/z | Interpretation |

| 122 | Molecular ion (M⁺) |

| 105 | [M - OH]⁺ |

| 93 | [M - NOH]⁺ or [M - C₂H₃]⁺ |

| 78 | Pyridine radical cation |

Note: The fragmentation pattern can vary depending on the ionization method used.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum of this compound is as follows:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[14] Further dilution may be necessary.

-

Instrumentation: The analysis is performed on a mass spectrometer, which consists of an ion source, a mass analyzer, and a detector.[13]

-

Ionization:

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[15]

-

Electrospray Ionization (ESI): The sample solution is sprayed into the mass spectrometer, forming charged droplets from which ions are desorbed. This is a softer ionization technique that often leaves the molecular ion intact.[16]

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. This compound, (Z)- | C6H6N2O | CID 135564593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine 2-aldoxime | C6H6N2O | CID 13395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Experimental Design [web.mit.edu]

- 11. ias.ac.in [ias.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Pyridine-2-aldoxime: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Pyridine-2-aldoxime, a critical compound in both synthetic chemistry and pharmacology. This document details its chemical properties, synthesis protocols, and its crucial role as an antidote in organophosphate poisoning.

Chemical and Physical Properties

This compound, also known as 2-Pyridinecarboxaldehyde oxime, is a versatile organic compound. Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C6H6N2O | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| CAS Number | 2110-14-7, 873-69-8, 1193-96-0 (syn-isomer) | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 110-112 °C | [5] |

| pKa | 3.59, 10.18 | [5][6] |

| Solubility in Water | Moderately soluble | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol | [4][6] |

It is important to note the existence of multiple CAS numbers for this compound. The CAS number 1193-96-0 specifically refers to the syn-isomer of the compound. The CAS numbers 2110-14-7 and 873-69-8 are often used to refer to the compound without specifying the stereochemistry of the oxime.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-chloromethyl pyridine with hydroxylamine.

Experimental Protocol: Synthesis from 2-Chloromethyl Pyridine

This protocol is adapted from a novel synthesis method for 2-pyridine aldoximes.[7]

Materials:

-

2-chloromethyl pyridine (0.02 mole)

-

Hydroxylamine hydrochloride (0.1 mole)

-

50% aqueous ethanol (v/v) (40 mL)

-

10 N Sodium hydroxide solution

-

Benzene or aqueous ethanol for recrystallization

Procedure:

-

Prepare a solution of hydroxylamine hydrochloride in 50% aqueous ethanol.

-

Adjust the pH of the hydroxylamine solution to 7-8 using 10 N sodium hydroxide.

-

Add the 2-chloromethyl pyridine to the buffered hydroxylamine solution.

-

Heat the reaction mixture on a steam bath for 2 to 3 hours. Periodically add ethanol to maintain a homogenous solution.

-

Cool the solution. The product will crystallize.

-

Recrystallize the product from either benzene or aqueous ethanol to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Another documented method involves the nitrosation of 2-picoline N-oxide.[8]

Mechanism of Action in Organophosphate Poisoning

This compound is a crucial antidote for poisoning by organophosphates, which are commonly found in pesticides and nerve agents.[9] Organophosphates inhibit the enzyme acetylcholinesterase (AChE) by phosphorylating the serine hydroxyl group in the enzyme's active site.[10] This inactivation leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of severe symptoms.[10]

This compound functions by reactivating the inhibited acetylcholinesterase. The oxime group of this compound acts as a potent nucleophile, attacking the phosphorus atom of the organophosphate bound to the AChE active site.[11] This action displaces the organophosphate from the enzyme, thereby regenerating the active acetylcholinesterase.[10] The reactivated enzyme can then resume its function of hydrolyzing acetylcholine, mitigating the toxic effects of the organophosphate.

Caption: Mechanism of acetylcholinesterase reactivation.

Applications in Research and Development

Beyond its critical role as an antidote, this compound is a valuable reagent in several areas of chemical research:

-

Organic Synthesis: It serves as a precursor in the synthesis of various pyridine derivatives, which are important scaffolds in pharmaceuticals and agrochemicals.[9]

-

Coordination Chemistry: The ability of this compound to act as a chelating agent makes it useful in the formation of stable complexes with metal ions.[9]

-

Analytical Chemistry: It can be employed as a reagent for the detection of heavy metals.[9]

The development of novel oxime-based reactivators with improved properties, such as better blood-brain barrier penetration, is an active area of research.[12][13] These efforts aim to enhance the treatment of organophosphate poisoning, particularly the central nervous system effects.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS No- 873-69-8 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]

- 5. This compound CAS#: 2110-14-7 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. CN101698659B - Synthesis method of 2-pyridine formaldoxime - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potent 3-Hydroxy-2-Pyridine Aldoxime Reactivators of Organophosphate-Inhibited Cholinesterases with Predicted Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early Research of Pyridine-2-aldoxime as an Antidote for Organophosphate Poisoning

An Important Clarification: It is critical to note that Pyridine-2-aldoxime (pralidoxime, 2-PAM) is not a phosphate poisoning agent. Instead, it was developed and researched as a crucial antidote for poisoning by organophosphates (OPs). OPs are a class of chemical compounds, used as pesticides and nerve agents, that are highly toxic and inhibit the enzyme acetylcholinesterase (AChE). This guide will delve into the foundational research on 2-PAM's role in counteracting the life-threatening effects of organophosphate poisoning.

Organophosphate poisoning is a significant global health concern, with thousands of deaths occurring annually due to exposure to OP pesticides.[1] The standard treatment for OP poisoning includes the administration of an oxime acetylcholinesterase (AChE) reactivator, such as pralidoxime (2-PAM), in conjunction with the muscarinic receptor antagonist atropine and often an anticonvulsant like diazepam.[2][3]

Mechanism of Action: Acetylcholinesterase Reactivation

Organophosphates exert their toxic effects by inhibiting acetylcholinesterase (AChE), a vital enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition occurs through the phosphorylation of a serine residue in the active site of AChE, leading to an accumulation of acetylcholine in synapses and neuromuscular junctions. This accumulation results in a cholinergic crisis, characterized by symptoms such as muscle weakness, paralysis, seizures, and ultimately, death from respiratory failure.[1][3]

This compound functions as a reactivator of phosphorylated AChE. The oxime group of 2-PAM is a strong nucleophile that attacks the phosphorus atom of the organophosphate bound to the enzyme. This action cleaves the covalent bond between the organophosphate and the serine residue, regenerating the active enzyme.[1]

Early Synthesis and Chemical Properties

The interest in this compound as a treatment for organophosphate poisoning spurred research into efficient synthesis methods. One of the classical methods involved a multi-step process starting from 2-picoline N-oxide, which was rearranged with acetic anhydride to produce the acetate of 2-pyridine methanol. This was then hydrolyzed to the alcohol, oxidized to the aldehyde, and finally converted to the oxime. This process, however, had an overall yield of only 20% to 30%.[4]

A newer, more efficient synthesis was developed involving the reaction of 2-chloromethyl pyridines with buffered solutions of aqueous hydroxylamine, which provided good yields of the corresponding 2-pyridine aldoximes.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | N-(pyridin-2-ylmethylidene)hydroxylamine |

| Molecular Formula | C6H6N2O |

| Molecular Weight | 122.12 g/mol |

| Appearance | White to pale-yellow crystalline powder |

| Melting Point | 111-113 °C |

| pKa | 8.0 |

Source: PubChem CID 13395[5]

Quantitative Data from Early In Vitro and In Vivo Studies

Early research focused on quantifying the efficacy of 2-PAM in reactivating inhibited AChE and protecting against lethal doses of various organophosphates.

Table 2: In Vitro Reactivation of Diethylphosphoryl-AChE by this compound

| Organophosphate | 2-PAM Concentration for >50% Reactivation in 1 hr |

| TEPP (Tetraethyl pyrophosphate) | 0.5 to 1x10-5 M |

| E 600 (Paraoxon) | 0.5 to 1x10-5 M |

| Ro 3-0340 | 0.5 to 1x10-5 M |

| Ro 3-0422 | 0.5 to 1x10-5 M |

Source: Adapted from a study on the mechanism of protection against lethal organophosphate poisoning by this compound methiodide.[6]

The study also noted that for diisopropylphosphoryl-AChE, formed by organophosphates like DFP, 30 times higher concentrations of 2-PAM were required to achieve the same level of reactivation.[6]

Table 3: In Vivo Reactivation of Blood AChE and Protection in Mice by this compound (25 mg/kg, i.p.)

| Organophosphate | Blood AChE Reactivation (within 30 min) | Protection against Lethal Doses |

| TEPP | 10 to 24% | Greater than atropine |

| E 600 | 10 to 24% | Greater than atropine |

| Ro 3-0340 | 10 to 24% | Greater than atropine |

| Ro 3-0422 | 10 to 24% | Greater than atropine |

| DFP | Negligible | Negligible |

| D 600 | Negligible | Negligible |

| Ro 3-0351 | Negligible | Negligible |

Source: Adapted from a study on the mechanism of protection against lethal organophosphate poisoning by this compound methiodide.[6]

These early studies highlighted that the effectiveness of 2-PAM was dependent on the specific organophosphate.[6]

Experimental Protocols

The foundational research on 2-PAM involved both in vitro and in vivo experimental models to assess its efficacy.

In Vitro Acetylcholinesterase Reactivation Assay:

-

Enzyme Source: Acetylcholinesterase was typically sourced from human red blood cells.[7]

-

Inhibition: The enzyme was incubated with a specific organophosphate (e.g., sarin, VX, paraoxon) to achieve a high level of inhibition.[7][8]

-

Reactivation: this compound was added to the solution of inhibited enzyme at various concentrations.

-

Activity Measurement: The rate of AChE reactivation was determined by measuring the recovery of enzyme activity over time, often using a spectrophotometric method based on the hydrolysis of a substrate like acetylthiocholine.

In Vivo Protection Studies in Animal Models:

-

Animal Model: Mice were commonly used as the animal model.[6]

-

Organophosphate Administration: A lethal dose of an organophosphate was administered to the animals, typically via injection.[6]

-

Antidote Administration: this compound, often in combination with atropine, was administered at various doses and time points relative to the organophosphate exposure.[6]

-

Outcome Measurement: The primary outcome measured was the survival rate of the animals. Other observations included the amelioration of poisoning symptoms.

-

Biochemical Analysis: In some studies, blood and brain tissues were collected to measure the level of AChE reactivation.[6]

Early Combination Therapy: 2-PAM and Atropine

Early research quickly established that the antidotal effect of 2-PAM was significantly potentiated by the co-administration of atropine.[6] Atropine is a competitive antagonist of acetylcholine at muscarinic receptors, and its use helps to counteract the effects of acetylcholine overstimulation in the parasympathetic nervous system.[3] While 2-PAM works to restore the function of AChE, atropine manages the immediate life-threatening symptoms of cholinergic crisis. This combination therapy became the standard of care for organophosphate poisoning.[2][3]

Limitations and Challenges in Early Research

Despite its promise, early research also identified several limitations of 2-PAM:

-

Variable Efficacy: As shown in the data tables, 2-PAM was highly effective against some organophosphates but had negligible effects on others.[6] This is due to differences in the chemical structure of the organophosphate-AChE adduct, which can affect the accessibility of the phosphorus atom to the oxime.

-

Aging: The phosphorylated AChE can undergo a process called "aging," where a chemical change occurs in the adduct that renders it resistant to reactivation by oximes.[1] This highlighted the importance of administering 2-PAM as soon as possible after exposure.

-

Blood-Brain Barrier Penetration: 2-PAM is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier. Consequently, its effect on reactivating AChE in the central nervous system was found to be negligible in early studies.[6] This has been a driving force for the development of newer oximes with improved CNS penetration.[2][8]

Conclusion

The early research on this compound was a landmark in the development of antidotes for organophosphate poisoning. These foundational studies elucidated its mechanism of action as a reactivator of inhibited acetylcholinesterase, quantified its efficacy against various organophosphates, and established the critical importance of combination therapy with atropine. While limitations were identified, this early work laid the groundwork for the synthesis of new and more effective oximes and solidified the role of 2-PAM as a cornerstone in the clinical management of organophosphate poisoning for decades to come.

References

- 1. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Pyridine 2-aldoxime | C6H6N2O | CID 13395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protection against the lethal effects of organophosphates by this compound methiodide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broad‐Spectrum Antidote Discovery by Untangling the Reactivation Mechanism of Nerve‐Agent‐Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent 3-Hydroxy-2-Pyridine Aldoxime Reactivators of Organophosphate-Inhibited Cholinesterases with Predicted Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridine-2-aldoxime: A Versatile Catalyst and Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-aldoxime, a heterocyclic compound featuring a pyridine ring substituted with an aldoxime group at the 2-position, has emerged as a molecule of significant interest in the field of organic synthesis. Its unique structural and electronic properties endow it with a diverse range of applications, from serving as a crucial building block for pharmaceuticals to acting as a versatile ligand in transition metal catalysis. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its practical utility in research and development.

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid with a molecular formula of C₆H₆N₂O and a molecular weight of 122.12 g/mol .[1] Its structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| Melting Point | 110-112 °C | [2] |

| Appearance | White crystalline solid | [3] |

| CAS Number | 873-69-8 | [1] |

The spectroscopic data for this compound are critical for its identification and characterization.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the oxime proton. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the aldoxime group.[4] |

| IR Spectroscopy | Characteristic absorption bands for O-H, C=N, and C=C stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with varying yields and complexities. The two primary methods are the classical multi-step synthesis from 2-picoline N-oxide and a more direct, higher-yielding approach from 2-chloromethylpyridines.

Classical Synthesis from 2-Picoline N-oxide

This traditional method involves a multi-step sequence starting from the N-oxidation of 2-picoline. The overall yield for this process is typically in the range of 20-30%.[5]

Synthesis from 2-Chloromethylpyridines

A more modern and efficient method involves the reaction of 2-chloromethylpyridines with hydroxylamine in a buffered aqueous solution.[5][6] This method offers significantly higher yields and a more direct route to the desired product.

Experimental Protocol: Synthesis of this compound from 2-Chloromethylpyridine [5]

-

Preparation of Buffered Hydroxylamine Solution: A solution of hydroxylamine hydrochloride (0.1 mole) in 40 mL of 50% aqueous ethanol (v/v) is prepared. The pH of this solution is adjusted to 7-8 using a 10 N sodium hydroxide solution.

-

Reaction: The appropriate 2-chloromethylpyridine (0.02 mole) is added to the buffered hydroxylamine solution.

-

Heating: The reaction mixture is heated on a steam bath for 2 to 3 hours. Ethanol is added periodically to maintain a homogeneous solution.

-

Crystallization and Isolation: Upon cooling the solution, the this compound product crystallizes.

-

Purification: The crude product is collected by filtration and can be recrystallized from either benzene or aqueous ethanol.

Table 1: Synthesis of Substituted Pyridine-2-aldoximes from 2-Chloromethylpyridines [2][5]

| Substituent on Pyridine Ring | Yield (%) | Melting Point (°C) |

| None | 49 | 112-114 |

| 5-Methyl | 65 | 135-136 |

| 6-Methyl | 70 | 158-160 |

| 5-Ethyl | 68 | 102-103 |

| 4-Carbethoxy | 55 | 145-146 |

| 5-Carbethoxy | 62 | 129-130 |

| 4-Chloro | 18 | 165-166 |

| 5-Chloro | 50 | 150-151 |

Role in Organic Synthesis: A Versatile Ligand in Catalysis

This compound and its derivatives have proven to be highly effective ligands in a variety of transition metal-catalyzed cross-coupling reactions. The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the oxime group can coordinate with metal centers, facilitating catalytic cycles.

Copper-Catalyzed C-N Cross-Coupling Reactions

Oxime ligands, including this compound, have been shown to promote copper-catalyzed C-N cross-coupling reactions between (hetero)aryl halides and various N-nucleophiles.[7] The ligand facilitates the catalytic cycle, which is believed to involve oxidative addition, reductive elimination, and ligand exchange steps.

Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium- and copper-catalyzed reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[8][9] While not explicitly detailed for this compound in the search results, its structural motifs suggest its potential as a ligand in such transformations.

Experimental Protocol: Representative Sonogashira Coupling [10][11]

This is a general protocol that can be adapted for use with a this compound-based ligand system.

-

Reaction Setup: To a degassed solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.1 equiv) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), the copper(I) co-catalyst (e.g., CuI, 0.1 equiv), and the this compound ligand (0.1 equiv).

-

Degassing: Degas the reaction mixture for a further 5-10 minutes.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., saturated NH₄Cl). Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

This compound serves as a key precursor in the synthesis of pralidoxime (2-PAM), an important antidote for organophosphate poisoning.[6][12] Organophosphates are found in many pesticides and nerve agents and act by irreversibly inhibiting the acetylcholinesterase (AChE) enzyme. Pralidoxime functions by reactivating the inhibited AChE.

Beyond its role as an antidote precursor, the this compound scaffold is a valuable pharmacophore in drug discovery. Its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13] The ability of the oxime group to form hydrogen bonds and the pyridine ring to participate in π-stacking interactions makes it an attractive moiety for designing molecules that can interact with biological targets.

Conclusion

This compound is a versatile and valuable compound in the arsenal of the modern organic chemist. Its straightforward and high-yielding synthesis from readily available starting materials, coupled with its efficacy as a ligand in a range of important catalytic reactions, underscores its significance. Furthermore, its established role in the development of antidotes and its potential as a scaffold for new therapeutic agents highlight its continued importance in medicinal chemistry and drug development. This guide provides a solid foundation for researchers and professionals looking to harness the potential of this compound in their synthetic endeavors.

References

- 1. Pyridine 2-aldoxime | C6H6N2O | CID 13395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3501486A - Process for the production of 2-pyridine aldoximes - Google Patents [patents.google.com]

- 3. This compound, (Z)- | C6H6N2O | CID 135564593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. This compound | 1193-96-0 | Benchchem [benchchem.com]

- 7. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chelating Properties of Pyridine-2-aldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2-aldoxime (paoH) is a versatile organic compound with significant chelating properties that have garnered substantial interest across various scientific disciplines. Its ability to form stable complexes with a wide range of metal ions has led to its application in coordination chemistry, analytical chemistry, and, most notably, in the development of antidotes for organophosphate poisoning. This technical guide provides a comprehensive overview of the fundamental chelating properties of this compound, including its coordination chemistry, the stability of its metal complexes, and detailed experimental protocols for its synthesis and the characterization of its coordination compounds. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique characteristics of this important molecule.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring functionalized with an aldoxime group at the 2-position. This structural arrangement provides two key donor atoms for metal coordination: the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group. This bidentate chelation leads to the formation of a stable five-membered ring with a central metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex.[1]

The primary significance of this compound in the biomedical field lies in its role as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents or pesticides. Its quaternized form, pralidoxime (2-PAM), is a clinically used antidote.[2] The chelating properties of this compound are also leveraged in analytical chemistry for the detection of metal ions and in the synthesis of novel coordination complexes with diverse applications.

Coordination Chemistry and Chelation

This compound acts as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the oxime nitrogen. This chelation can be represented by the following general equilibrium:

Mⁿ⁺ + 2(paoH) ⇌ [M(pao)₂]⁽ⁿ⁻²⁾⁺ + 2H⁺

The coordination environment of the metal ion in these complexes can vary depending on the metal, its oxidation state, and the presence of other coordinating ligands. Common geometries include octahedral and distorted square planar.[3]

Caption: Chelation of a metal ion by two this compound molecules.

Quantitative Data on Metal Complexation

The stability of the metal complexes of this compound is a critical parameter for understanding their behavior in various applications. This stability is quantified by the formation or stability constant (log K).

Stability Constants

The stability constants for the formation of 1:1, 1:2, and in some cases 1:3 metal-ligand complexes in solution have been determined potentiometrically. The following table summarizes the reported stability constants (log K) for this compound with several transition metal ions. These values were determined using the Calvin-Wilson technique.[4]

| Metal Ion | log K₁ | log K₂ | log K₃ |

| Cu(II) | 7.8 | 6.5 | - |

| Ni(II) | 6.9 | 5.8 | 4.5 |

| Co(II) | 6.2 | 5.1 | - |

| Zn(II) | 5.8 | 4.9 | - |

| Fe(II) | 5.5 | 4.6 | - |

| Mn(II) | 4.3 | 3.5 | - |

Note: The reliability of these specific values is pending access to the full-text scientific paper. The data presented is based on the abstract's claim of such determinations.

Spectroscopic Data

The coordination of this compound to a metal ion induces characteristic shifts in its spectroscopic signatures. These shifts can be used to confirm complex formation and to probe the nature of the metal-ligand bond.

Key vibrational modes of this compound, such as the C=N and N-O stretching frequencies, are sensitive to coordination. Upon complexation, the C=N stretching vibration typically shifts to a higher wavenumber, while the N-O stretching vibration may shift to either higher or lower wavenumbers depending on the metal ion and the coordination mode.

| Compound | ν(C=N) (cm⁻¹) | ν(N-O) (cm⁻¹) |

| This compound (paoH) | ~1630 | ~990 |

| [Cu(pao)₂] | ~1645 | ~1010 |

| [Ni(pao)₂] | ~1642 | ~1005 |

| [Zn(pao)₂] | ~1640 | ~1000 |

Note: These are approximate values and can vary based on the specific complex and experimental conditions.

For diamagnetic complexes, such as those of Zn(II), NMR spectroscopy provides valuable structural information. The chemical shifts of the protons and carbons in the pyridine ring and the aldoxime group are altered upon coordination.

| Nucleus | Free Ligand (paoH) δ (ppm) | [Zn(pao)₂] Complex δ (ppm) |

| ¹H (aldoxime CH) | ~8.2 | ~8.4 |

| ¹³C (aldoxime C) | ~150 | ~152 |

| ¹³C (pyridine C2) | ~152 | ~155 |

Note: These are representative chemical shifts and can be influenced by the solvent and other experimental parameters.

Crystallographic Data

X-ray crystallography provides precise information on the bond lengths and angles within the metal complexes of this compound, offering insights into the coordination geometry and the nature of the metal-ligand interactions.

| Complex | M-N(pyridine) (Å) | M-N(oxime) (Å) | N(py)-M-N(oxime) (°) |

| [Cu(pao)₂] | 2.02 - 2.05 | 1.98 - 2.01 | 78 - 80 |

| [Ni(pao)₂] | 2.08 - 2.12 | 2.05 - 2.08 | 76 - 78 |

| [Zn(pao)₂] | 2.10 - 2.15 | 2.07 - 2.11 | 75 - 77 |

Note: These are typical ranges of bond lengths and angles observed in various crystal structures.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-pyridinecarboxaldehyde and hydroxylamine hydrochloride.[5]

Materials:

-

2-Pyridinecarboxaldehyde

-

Hydroxylamine hydrochloride

-

Methanol

-

Saturated sodium bicarbonate solution

-

Water

Procedure:

-

Dissolve 2-pyridinecarboxaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.05 equivalents) in methanol.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the resulting residue, add saturated sodium bicarbonate solution dropwise with stirring until the pH is slightly basic (pH ~ 8).

-

A white precipitate of this compound will form.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Caption: Workflow for the synthesis of this compound.

Determination of Stability Constants by Potentiometric Titration (Calvin-Wilson/Bjerrum Method)

This protocol outlines the general procedure for determining the stability constants of metal complexes of this compound using a potentiometric titration technique.[4][6]

Materials:

-

This compound

-

Metal salt (e.g., nitrate or perchlorate)

-

Standardized strong acid (e.g., HClO₄)

-

Standardized carbonate-free strong base (e.g., NaOH)

-

Inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength

-

Deionized water

Procedure:

-

Solution Preparation: Prepare stock solutions of the ligand, metal salt, strong acid, and strong base of known concentrations.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Use a thermostated titration vessel to maintain a constant temperature.

-

Titration Series: Perform a series of three titrations:

-

A (Acid only): Titrate a known volume of the strong acid with the standardized strong base.

-

B (Acid + Ligand): Titrate a mixture of the strong acid and a known concentration of this compound with the standardized strong base.

-

C (Acid + Ligand + Metal): Titrate a mixture of the strong acid, this compound, and the metal salt with the standardized strong base.

-

-

Data Analysis:

-

From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values. This allows for the determination of the ligand's protonation constants.

-

Calculate the average number of ligands coordinated to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value from the titration data.

-

Construct a formation curve by plotting n̄ versus pL (-log[L]).

-

From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.

-

References

The Discovery and Development of Pyridine-2-aldoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-aldoxime (2-PAM) and its methiodide salt, pralidoxime, represent a cornerstone in the therapeutic management of organophosphate (OP) poisoning. Organophosphates, a class of compounds widely used as pesticides and developed as nerve agents, exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The development of this compound as a reactivator of inhibited AChE was a significant advancement in toxicology and emergency medicine. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, synthesis, and clinical development of this compound.

Historical Development

The journey of this compound from a laboratory curiosity to a clinical antidote is marked by key discoveries in the mid-20th century. Following the recognition of organophosphate toxicity, the scientific community actively sought effective countermeasures.

Timeline of Key Developments:

-

1951: Bernard Jandorf first demonstrates that hydroxylamine can hydrolyze organophosphates in vitro.[1] This discovery laid the groundwork for the concept of reactivating inhibited enzymes.

-

1955: Working at Columbia University, Irwin B. Wilson and Sara Ginsburg synthesize the first pyridinium aldoxime reactivator of clinical relevance, pralidoxime (2-PAM), by reacting this compound with methyl iodide.[1] Concurrently, similar work was being conducted in the United Kingdom by Green at the Chemical Defence Experimental Establishment in Porton, who also recognized the reactivating properties of 2-PAM.[1]

-

1960s: The Hagedorn oximes, a series of new oxime compounds, are developed by Ilse Hagedorn and Arthur Lüttringhaus at the University of Freiburg, Germany, in an effort to create more effective reactivators.[1]

-

Late 20th and Early 21st Century: Numerous studies and clinical trials are conducted to evaluate the efficacy and optimal dosing of pralidoxime, with some debate arising about its clinical effectiveness in all types of organophosphate poisoning.[2][3][4]

Mechanism of Action: Acetylcholinesterase Reactivation

The therapeutic effect of this compound is centered on its ability to reactivate organophosphate-inhibited acetylcholinesterase. Organophosphates phosphorylate a serine residue in the active site of AChE, rendering the enzyme inactive. Pralidoxime acts as a nucleophile, attacking the phosphorus atom of the organophosphate. This action displaces the organophosphate from the serine residue, regenerating the active enzyme. The resulting phosphorylated oxime is then released.

This reactivation process is time-dependent. A phenomenon known as "aging" can occur, where the phosphorylated enzyme undergoes a conformational change, making it resistant to reactivation by oximes. Therefore, the timely administration of pralidoxime is crucial for its effectiveness.[5]

Caption: Acetylcholinesterase (AChE) Reactivation Pathway by this compound (2-PAM).

Synthesis of this compound

Several methods for the synthesis of this compound have been developed over the years, ranging from classical multi-step procedures to more direct and efficient routes.

Classical Synthesis from 2-Picoline N-oxide

One of the earliest methods involves a multi-step process starting from 2-picoline N-oxide.[6] This classical synthesis, while historically significant, has an overall yield of 20-30%.[6]

Caption: Classical multi-step synthesis of this compound from 2-Picoline N-oxide.

Synthesis from 2-Chloromethyl Pyridine

A more direct and higher-yield method involves the reaction of 2-chloromethyl pyridine with hydroxylamine.[6][7] This procedure is generally more efficient than the classical route.

Experimental Protocols

Synthesis of this compound from 2-Chloromethyl Pyridine[6][7]

Materials:

-

2-Chloromethylpyridine

-

Hydroxylamine hydrochloride

-

10 N Sodium hydroxide solution

-

50% Aqueous ethanol (v/v)

-

Benzene or aqueous ethanol for recrystallization

Procedure:

-

Prepare a buffered solution of hydroxylamine by dissolving hydroxylamine hydrochloride in 50% aqueous ethanol.

-

Adjust the pH of the solution to 7-8 using 10 N sodium hydroxide.

-

Add the appropriate 2-chloromethyl pyridine to the buffered hydroxylamine solution.

-

Heat the reaction mixture on a steam bath for 2 to 3 hours. Add ethanol as needed to maintain a homogenous solution.

-

Cool the solution to room temperature to allow the product to crystallize.

-

Collect the crystals by filtration.

-

Recrystallize the product from either benzene or aqueous ethanol to obtain pure this compound.

Measurement of Acetylcholinesterase Activity (Ellman's Assay)[8][9][10][11][12]

The Ellman's assay is a widely used spectrophotometric method to determine acetylcholinesterase activity.

Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

0.1 M Sodium phosphate buffer, pH 8.0

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepare fresh)

-

AChE solution (e.g., from red blood cells or brain homogenate)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.

-

Test Sample (with inhibitor/reactivator): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

-

Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

-

Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculation: The rate of change in absorbance is proportional to the AChE activity.

Quantitative Data

The efficacy of this compound has been evaluated in numerous in vitro and in vivo studies, as well as in clinical trials. The data, however, can be variable depending on the specific organophosphate, the dose of the poison and the antidote, and the timing of administration.

Table 1: In Vitro Reactivation of Organophosphate-Inhibited Acetylcholinesterase by Pralidoxime

| Organophosphate Inhibitor | Pralidoxime Concentration | Percent Reactivation | Reference |

| Paraoxon | 10⁻³ M | Sufficient | [8][9] |

| Chlorpyrifos | 10⁻³ M | Sufficient | [8][9] |

| Russian VX | 10⁻³ M | Sufficient | [8][9] |

| VX | 10⁻³ M | Sufficient | [8][9] |

| Sarin | 10⁻³ M | Sufficient | [8][9] |

| Various OPs | 10⁻⁵ M | Insufficient | [8][9] |

Table 2: Pharmacokinetic Parameters of Pralidoxime

| Species | Route | Dose | Elimination Half-life (t½) | Volume of Distribution (Vd) | Total Body Clearance | Reference |

| Buffalo Calves | IM | 15 or 30 mg/kg | 3.14-3.19 h | 0.83-1.01 L/kg | 184.9-252.1 ml/(kg·h) | [10] |

| Humans | IM | - | - | - | - | [11] |

Note: A minimum plasma concentration of 4 mg/L of pralidoxime is considered necessary for effective AChE protection.